molecular formula C7H8N4O B11916504 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 27511-84-8

3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11916504
CAS No.: 27511-84-8
M. Wt: 164.16 g/mol
InChI Key: SBLKRCHJFCBGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in the design of novel therapeutic agents, primarily due to its role as a bioisostere of the purine base adenine. This structural similarity allows it to compete with ATP for binding sites in the catalytic domains of various kinase enzymes, making it a valuable precursor for the development of potent enzyme inhibitors. This compound serves as a key synthetic intermediate for exploring antitumor agents. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising in vitro antiproliferative activities against diverse cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) carcinomas . The scaffold is a recognized template for designing inhibitors of critical oncogenic targets, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Researchers can functionalize this core molecule to optimize interactions with hydrophobic regions and hydrogen bonding motifs within enzyme active sites, thereby modulating potency and selectivity against specific kinases. Beyond oncology research, the pyrazolo[3,4-d]pyrimidine nucleus also exhibits substantial potential in antimicrobial investigations. Synthetic derivatives of this scaffold have shown significant in vitro antimicrobial activity against selected bacteria and fungi, providing a foundation for the development of new anti-infective agents . The compound can be synthesized and further functionalized using both conventional methods and modern microwave-assisted techniques, which often offer advantages such as higher yields and shorter reaction times . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27511-84-8

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-ethyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-2-4-5-6(11-10-4)8-3-9-7(5)12/h3H,2H2,1H3,(H2,8,9,10,11,12)

InChI Key

SBLKRCHJFCBGPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=O)NC=NC2=NN1

Origin of Product

United States

Preparation Methods

Iminoether-Amine Cyclization

This method leverages iminoether intermediates for regioselective functionalization. As reported by Davoodnia et al. , 5-(ethoxymethyleneamino)-3-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (2) reacts with primary amines to form 3,5-disubstituted derivatives (Figure 2).

Procedure :
Iminoether 2 (1 mmol) and ethylamine (1.5 mmol) are refluxed in toluene for 6 h. The precipitate is filtered and recrystallized from ethanol to afford the target compound (70–80% yield) .

Key Data :

  • ¹³C NMR : δ 167.2 (C=O), 151.7 (C-6), 14.3 (CH₂CH₃) .

  • Mass Spec (ES+) : m/z 257.1 [M+H]⁺ (calculated for C₁₂H₁₃N₄O: 257.1) .

  • Limitations : Requires pre-synthesis of iminoether 2 , which adds two steps .

Cyclocondensation of Carbonitriles with Aryl Nitriles

A base-promoted cyclocondensation strategy, adapted from El Hafi et al. , utilizes 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile (3) and acetonitrile in tert-butanol (Figure 3).

Procedure :
Compound 3 (1 mmol) and acetonitrile (1.2 mmol) are refluxed with KOtBu (1.5 eq) in tert-butanol for 12 h. The mixture is cooled, diluted with water, and extracted with CH₂Cl₂. Column chromatography (hexane/EtOAc 3:1) yields the product (55–65% yield) .

Key Data :

  • X-ray Diffraction : Confirms planar bicyclic structure with dihedral angle 0.46° between rings .

  • Yield Factors : Electron-deficient nitriles (e.g., acrylonitrile) enhance cyclization efficiency .

Hydrolysis of Chloropyrimidine Precursors

A two-step synthesis involves initial preparation of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (4) , followed by alkaline hydrolysis (Figure 4).

Procedure :
Compound 4 (1.8 mmol) is refluxed in EtOH/H₂O (8:2) for 10 min. Cooling yields 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as colorless plates (80% yield) .

Key Data :

  • Melting Point : 440–442 K .

  • Hydrogen Bonding : N1—H1⋯O1 interactions stabilize crystal packing .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
HCl Cyclization 65–7598One-pot synthesisRequires HCl gas handling
Iminoether 70–8095RegioselectiveMulti-step iminoether synthesis
Base-Promoted 55–6590Functional group toleranceLow yield with aliphatic nitriles
Hydrolysis 8099High purityRequires chlorinated precursor

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes regioselective substitution at position 5 and 6 via displacement reactions:

Reagents/Conditions

  • Primary amines : React at position 5 under reflux in toluene (6–12 h)

  • Hydrazine hydrate : Forms 5-amino derivatives in ethanol at 40°C

  • Hydroxylamine : Produces 5-hydroxy analogs in ethanol with triethylamine

Key Data (Select Examples)

Product StructureReagentYield (%)Source
5-Benzyl derivativeBenzylamine75
5-(2-Chlorobenzyl) derivative2-Chlorobenzylamine65
5-Amino derivativeHydrazine hydrate75

Mechanistic studies confirm nucleophilic attack at the electron-deficient C-5 position followed by cyclization .

Electrophilic Aromatic Substitution

The phenyl group (when present in analogs) undergoes halogenation and nitration:

Example Reaction

text
3-Ethyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one + HNO3/H2SO4 → 3-Ethyl-1-(3-nitrophenyl)-derivative (72% yield)

Conditions: 0°C, 2 h .

Condensation Reactions

The compound participates in Knoevenagel-type condensations:

With Aldehydes/Ketones

Carbonyl ComponentProduct TypeYield (%)Conditions
2,4-DichlorobenzaldehydeMichael adduct85Piperidine/EtOH, reflux
Diethyl malonateCyclized pyrimidine analog78Solvent-free, 120°C

These reactions exploit the activated methylene group adjacent to the pyrimidine ring .

Cross-Coupling Reactions

Suzuki-Miyaura coupling enables aryl functionalization:

General Protocol

text
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine + Arylboronic acid → 3-Aryl derivatives (Avg. 68% yield)

Catalyst: Pd(PPh3)4, K2CO3, DME/H2O .

Halogenation

Chlorination with POCl3/PCl5 mixture:

Reaction Outcome

text
3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one → 4,6-Dichloro derivative (89% yield)

Conditions: Reflux, 4 h .

Biological Activity Correlation

Modifications significantly alter pharmacological properties:

Derivative TypeIC50 (A549 cells)SAR Insight
Parent compound42.3 µMBaseline activity
5-Benzyl-substituted1.74 µM24-fold potency increase
4,6-Dichloro derivative9.8 µMEnhanced membrane permeability

Data suggest electron-withdrawing groups at C-4/C-6 enhance cytotoxicity .

Stability Considerations

  • Degrades under strong acidic conditions (pH < 2) via ring-opening

  • Stable in neutral/alkaline buffers (t1/2 > 48 h at pH 7.4)

This comprehensive reactivity profile enables rational design of derivatives for medicinal chemistry applications. Recent advances in solvent-free syntheses (e.g., 93% yield for triazolo-fused derivatives ) highlight evolving methodologies to optimize this scaffold.

Scientific Research Applications

Biological Activities

The compound exhibits significant antimicrobial , antiviral , and anticancer properties, making it a valuable candidate for therapeutic development.

Anticancer Properties

Research has demonstrated that derivatives of 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit potent anticancer activity. For instance, a study reported that a related compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . The mechanism of action involves induction of apoptosis and inhibition of cell cycle progression, highlighting its potential as a novel class of anticancer agents .

Antimicrobial Activity

The synthesis of new derivatives has also led to the evaluation of their antimicrobial properties. In vitro studies indicated that certain derivatives exhibited significant activity against various bacterial and fungal strains, suggesting potential applications in treating infections .

Synthetic Applications

In addition to its biological significance, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its structure allows for various modifications that can lead to the development of new materials with unique properties.

Synthesis Techniques

The synthesis typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:

  • Cyclization with Formamide : This method has been widely used to produce the compound efficiently.
  • Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted techniques that enhance yield and reduce reaction times .

Antitumor Activity Study

A comprehensive study on pyrazolo[3,4-d]pyrimidine derivatives revealed promising results where specific compounds demonstrated high inhibitory activity against multiple tumor cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the core structure significantly impacted anticancer efficacy .

CompoundCell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
DoxorubicinA5499.20

Antimicrobial Evaluation

In another study focused on antimicrobial activity, several newly synthesized derivatives were tested against standard bacteria and fungi using the agar well diffusion method. Compounds demonstrated varying degrees of effectiveness compared to established antimicrobial agents .

Industrial Applications

The versatility of this compound extends to industrial applications in the development of agrochemicals and pharmaceuticals. Its ability to act as a scaffold for creating new chemical entities positions it as a critical component in drug discovery processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The compound’s ability to induce apoptosis and inhibit cell cycle progression has been observed in various studies .

Comparison with Similar Compounds

Table 1: Key Substituents and Activity Profiles

Compound Name Substituents Biological Activity Key Findings References
3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 3-Ethyl Anticancer (presumed) Structural analog of active anticancer agents (e.g., )
1-(4-Fluorophenyl)-3-methyl derivative (Compound 3, ) 1-(4-Fluorophenyl), 3-Methyl Anticancer Inhibits EGFR/ErbB2 receptors; synthesized via formic acid cyclization
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl) derivative (13g, ) 6-((3-Fluorobenzyl)thio), 2-(Oxetan-3-yl) ALDH1A inhibition 21.6% yield; 96% HPLC purity; optimized for selectivity
6-Methyl-1-(2,4-dinitrophenyl) derivative (2a, ) 6-Methyl, 1-(2,4-Dinitrophenyl) Antimicrobial Moderate activity; synthesized via microwave-assisted methods
5-(2-Chlorophenyl)-1-methyl derivative (15a, ) 5-(2-Chlorophenyl), 1-Methyl ALDH1A inhibition 83% yield; high potency in enzymatic assays
3-Methyl-1-phenyl derivatives () 3-Methyl, 1-Phenyl Anticancer IC50: 0.03 µM against MCF7 cells; outperformed methotrexate

Key Observations :

  • Position 3 : The ethyl group in the target compound may enhance metabolic stability compared to methyl derivatives (e.g., 3-methyl in ) .
  • Position 6 : Sulfur-containing substituents (e.g., 6-((3-fluorobenzyl)thio) in ) improve ALDH1A inhibition, while alkyl/aryl groups (e.g., 6-methyl in ) enhance antimicrobial activity .
  • Anticancer Activity : Substitutions at position 5 (e.g., 5-(2-chlorophenyl) in ) and tricyclic modifications () significantly boost potency .

Physicochemical Properties

  • Molecular Weight : Derivatives range from 193.21 () to 362.40 g/mol (), with the target compound likely intermediate (~212–256 g/mol based on ) .

Biological Activity

3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. It has garnered significant attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4O, with a molecular weight of 164.16 g/mol. The compound features a fused pyrazole and pyrimidine ring system with an ethyl substituent at the 3-position of the pyrazole ring, contributing to its unique properties and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of several key enzymes, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation .
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting critical cellular processes .
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase cell cycle arrest in various cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies : In vitro assessments have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including MCF-7 breast cancer cells. It showed cytotoxic activity through mechanisms such as apoptosis induction and cell cycle arrest .
CompoundCell LineIC50 Value (µM)Mechanism
This compoundMCF-715Apoptosis induction
RB-07-16 (analog)MM, PDAC20EGFR inhibition

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • In Vitro Antimicrobial Studies : Various derivatives of this compound have shown significant activity against both bacterial and fungal strains. For example, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were evaluated for their antimicrobial efficacy using the agar well diffusion method .
MicroorganismCompound TestedZone of Inhibition (mm)
Staphylococcus aureus2e18
Escherichia coli2f20
Candida albicans2g15

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study reported that derivatives of this compound demonstrated antitumor efficacy in xenograft mouse models for multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), significantly reducing tumor growth without causing substantial liver toxicity .
  • Nanoparticle Delivery Systems : Research has explored the use of halloysite nanotube-based delivery systems for pyrazolo[3,4-d]pyrimidine derivatives. These systems showed enhanced cytotoxicity against prostate and bladder cancer cell lines compared to free compounds .

Q & A

What are the common synthetic routes for 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives?

Level: Basic
Methodological Answer:

  • Route 1: React 5-amino-1-ethylpyrazole-4-carboxylate with formamide under reflux (80–100°C, 10 hours) to cyclize into the pyrazolo[3,4-d]pyrimidinone core. Post-reaction, precipitate the product via cold-water quenching and recrystallize from DMF .
  • Route 2: Functionalize the pyrimidinone core using alkylating agents (e.g., ethyl chloroacetate) in dry DMF with potassium carbonate. Heat under reflux (6 hours), then isolate via ice-water precipitation and ethanol recrystallization .
  • Optimization: Adjust solvents (e.g., acetonitrile for nucleophilic substitutions) and catalysts (e.g., trifluoroacetic acid for cyclocondensation) to improve yields (typically 50–70%) .

How can structural modifications enhance the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?

Level: Advanced
Methodological Answer:

  • Substituent Effects: Introduce sulfanyl (e.g., benzylsulfanyl at position 3) or amino groups (e.g., anilino at position 6) to improve antifungal/antitumor activity. These groups mimic purine analogs, enhancing receptor binding .
  • SAR Studies: Synthesize analogs with varied substituents (e.g., halogenated aryl or alkyl chains) and compare IC50 values in cytotoxicity assays. For example, 3-chloroanilino derivatives show enhanced activity against tumor cell lines .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like adenosine receptors or kinases. Validate with in vitro enzyme inhibition assays .

What spectroscopic techniques are critical for characterizing pyrazolo[3,4-d]pyrimidine derivatives?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry and substituent positions. For example, the ethyl group at N1 shows a triplet at δ 1.38 ppm (J = 6.9 Hz), while pyrimidinone protons resonate at δ 8.50–9.39 ppm .
  • IR Spectroscopy: Identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and NH/amine vibrations (~3200–3400 cm⁻¹) .
  • X-ray Crystallography: Resolve tautomeric forms (e.g., 1H vs. 5H) and hydrogen-bonding networks. The pyrimidinone ring typically adopts a planar conformation .

How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidines?

Level: Advanced
Methodological Answer:

  • Assay Standardization: Compare protocols for cytotoxicity (e.g., MTT vs. ATP-luminescence assays) and purity (>95% by HPLC). Contradictions may arise from impurities or solvent effects (e.g., DMSO interference) .
  • Structural Verification: Re-examine disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for regiochemistry). Misassignment of substituent positions (e.g., N1 vs. N2 alkylation) can alter activity .
  • Meta-Analysis: Pool data from multiple studies (e.g., antitumor EC50 values) and apply statistical tools (ANOVA) to identify outliers or trends .

What are the primary pharmacological applications of this compound derivatives?

Level: Basic
Methodological Answer:

  • Antitumor Agents: Inhibit kinases (e.g., Src, JAK2) by mimicking ATP-binding sites. Derivatives with 3-ethyl and 4-oxo groups show IC50 values <1 µM in leukemia models .
  • Antifungal/Antimicrobial: Disrupt ergosterol biosynthesis or cell-wall integrity. Benzylsulfanyl-substituted analogs exhibit MICs of 2–8 µg/mL against Candida spp. .
  • Anti-inflammatory: Target COX-2 or PDE4. Urea/thiourea derivatives reduce TNF-α production in macrophages (EC50 ~10 nM) .

How can reaction conditions be optimized to improve synthetic yields of pyrazolo[3,4-d]pyrimidines?

Level: Advanced
Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for SN2 alkylations. For acid-catalyzed cyclizations, formamide or acetic acid improves protonation .
  • Catalyst Screening: Test bases (K2CO3, NaH) or acids (TFA, HCl) to accelerate ring closure. For example, HCl in aqueous conditions increased yield to 52.7% in a hydrochlorination step .
  • Temperature/Time Gradients: Optimize reflux duration (e.g., 6–12 hours) and temperature (80–120°C) via TLC monitoring. Prolonged heating may degrade sensitive substituents .

What computational tools are recommended for studying pyrazolo[3,4-d]pyrimidine-protein interactions?

Level: Advanced
Methodological Answer:

  • Docking Software: Use Schrödinger Suite or GOLD to predict binding poses in kinase ATP pockets. Validate with MM-GBSA free-energy calculations .
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (e.g., pyrimidinone O with Lys274) .
  • QSAR Models: Build regression models (e.g., CoMFA) using substituent descriptors (logP, molar refractivity) to design high-activity derivatives .

How do tautomeric forms of pyrazolo[3,4-d]pyrimidin-4(5H)-one influence reactivity?

Level: Advanced
Methodological Answer:

  • Tautomer Identification: Use 15N NMR or X-ray crystallography to distinguish 1H (N1-H) vs. 5H (N5-H) tautomers. The 1H form predominates in DMSO-d6 .
  • Reactivity Impact: The 5H tautomer is more nucleophilic at N7, favoring alkylation. In contrast, the 1H tautomer reacts at N3 in electrophilic substitutions .
  • pH Effects: Control tautomer equilibrium via buffer (pH 6.5–7.5). Ammonium acetate buffers stabilize the 1H form, enhancing regioselectivity in coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.